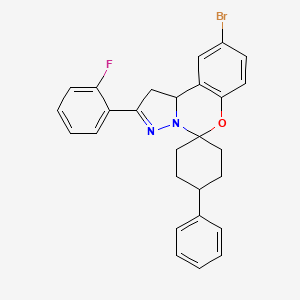![molecular formula C18H19NO5S B12620101 4-[(2S)-4-Ethyl-5-oxomorpholin-2-yl]phenyl benzenesulfonate CAS No. 920799-84-4](/img/structure/B12620101.png)
4-[(2S)-4-Ethyl-5-oxomorpholin-2-yl]phenyl benzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2S)-4-Ethyl-5-oxomorpholin-2-yl]phenyl benzenesulfonate is a chemical compound that belongs to the class of benzenesulfonate esters. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of enzymes such as human neutrophil elastase (hNE). This compound is characterized by its unique structure, which includes a morpholine ring, an ethyl group, and a benzenesulfonate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2S)-4-Ethyl-5-oxomorpholin-2-yl]phenyl benzenesulfonate typically involves the reaction of phenols with benzenesulfonyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under mild conditions, often using catalytic amounts of potassium fluoride and N-fluorobenzenesulfonimide (NFSI) to facilitate the formation of the sulfonate ester . The process is efficient, yielding high purity products with minimal side reactions.
Industrial Production Methods
Industrial production of benzenesulfonate esters, including this compound, often involves large-scale sulfonation reactions. These reactions are typically conducted in batch reactors, where the reactants are mixed and heated under controlled conditions to ensure complete conversion. The product is then purified through crystallization or distillation to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(2S)-4-Ethyl-5-oxomorpholin-2-yl]phenyl benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonate ester to sulfonamides or other reduced forms.
Substitution: The benzenesulfonate moiety can undergo nucleophilic substitution reactions, leading to the formation of different sulfonate esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions include sulfonic acids, sulfonamides, and various substituted sulfonate esters. These products are often used as intermediates in the synthesis of pharmaceuticals and other fine chemicals.
Wissenschaftliche Forschungsanwendungen
4-[(2S)-4-Ethyl-5-oxomorpholin-2-yl]phenyl benzenesulfonate has several scientific research applications, including:
Medicinal Chemistry: It is used as an inhibitor of human neutrophil elastase (hNE), which is a target for the treatment of conditions like acute respiratory distress syndrome (ARDS).
Biological Studies: The compound is used in studies to understand enzyme inhibition and protein interactions.
Industrial Applications: It serves as a building block in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-[(2S)-4-Ethyl-5-oxomorpholin-2-yl]phenyl benzenesulfonate involves the inhibition of human neutrophil elastase (hNE). The compound binds to the active site of the enzyme, preventing it from interacting with its natural substrates. This inhibition is mediated through the formation of a covalent acyl-enzyme complex, which blocks the catalytic activity of hNE .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other benzenesulfonate esters and sulfonamides, such as:
- Benzenesulfonic acid
- p-Toluenesulfonic acid
- Sulfanilic acid
Uniqueness
4-[(2S)-4-Ethyl-5-oxomorpholin-2-yl]phenyl benzenesulfonate is unique due to its specific structural features, which confer distinct inhibitory activity against hNE. The presence of the morpholine ring and the ethyl group enhances its binding affinity and selectivity compared to other benzenesulfonate esters .
Eigenschaften
CAS-Nummer |
920799-84-4 |
|---|---|
Molekularformel |
C18H19NO5S |
Molekulargewicht |
361.4 g/mol |
IUPAC-Name |
[4-[(2S)-4-ethyl-5-oxomorpholin-2-yl]phenyl] benzenesulfonate |
InChI |
InChI=1S/C18H19NO5S/c1-2-19-12-17(23-13-18(19)20)14-8-10-15(11-9-14)24-25(21,22)16-6-4-3-5-7-16/h3-11,17H,2,12-13H2,1H3/t17-/m1/s1 |
InChI-Schlüssel |
ZSGBTKCROKBTDA-QGZVFWFLSA-N |
Isomerische SMILES |
CCN1C[C@@H](OCC1=O)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=CC=C3 |
Kanonische SMILES |
CCN1CC(OCC1=O)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Benzoyl-3-[(4-fluorophenyl)sulfanyl]-1,4,6-triphenylpyridin-2(1H)-one](/img/structure/B12620023.png)
![N-(4-acetylphenyl)-2-[2-(4-ethylpiperazin-1-yl)-4-oxo-4,5-dihydro-1H-imidazol-5-yl]acetamide](/img/structure/B12620028.png)
![1-{[4-(Methylselanyl)butyl]sulfanyl}hexane](/img/structure/B12620029.png)
![6-[2-(Benzyloxy)phenyl]-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12620043.png)

![N-[4-(Benzyloxy)phenyl]-N~2~-(2-hydroxyethyl)glycinamide](/img/structure/B12620048.png)
![1-(2-Phenylethyl)-4-{[3-(trifluoromethoxy)phenyl]methyl}piperazine](/img/structure/B12620049.png)
![Methyl 2-[6-[(3,4-dimethoxyanilino)methyl]-7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl]acetate;hydrochloride](/img/structure/B12620057.png)
![3-(anthracen-9-yl)-5-(4-methylphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12620067.png)

![3-Quinolinecarbonitrile, 8-chloro-4-[(3-chloro-4-fluorophenyl)amino]-6-[[[1-(4-piperidinyl)-1H-1,2,3-triazol-4-yl]methyl]amino]-](/img/structure/B12620097.png)
![Benzene, 1-[(1,1,2,3,3,3-hexafluoropropyl)thio]-2-methoxy-](/img/structure/B12620102.png)


